molecular formula C22H15ClN2O2S B15122389 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenylquinazoline

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenylquinazoline

Cat. No.: B15122389
M. Wt: 406.9 g/mol
InChI Key: PXVPVCPUVVGAJE-UHFFFAOYSA-N
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Description

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE is a complex organic compound characterized by its unique structure, which includes a quinazoline core, a phenyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved by cyclizing catechol with dichloromethane under basic conditions to form the benzodioxole ring . The next step involves chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group .

The quinazoline core can be synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with various reagents. The final step involves coupling the chloromethylated benzodioxole with the quinazoline core under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE stands out due to its unique combination of a quinazoline core and a benzodioxole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials.

Properties

Molecular Formula

C22H15ClN2O2S

Molecular Weight

406.9 g/mol

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-phenylquinazoline

InChI

InChI=1S/C22H15ClN2O2S/c23-17-11-20-19(26-13-27-20)10-15(17)12-28-22-24-18-9-5-4-8-16(18)21(25-22)14-6-2-1-3-7-14/h1-11H,12-13H2

InChI Key

PXVPVCPUVVGAJE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5)Cl

Origin of Product

United States

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